N-(4-(4-isopropylphenyl)thiazol-2-yl)-1-naphthamide
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Overview
Description
N-(4-(4-isopropylphenyl)thiazol-2-yl)-1-naphthamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of an isopropylphenyl group attached to the thiazole ring and a naphthamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
N-(4-(4-isopropylphenyl)thiazol-2-yl)-1-naphthamide is a complex compound that has been synthesized for its potential biological activities Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is known that the biological activity of thiazole derivatives can be significantly affected by the substituents on the thiazole ring . In this case, the presence of the isopropyl group at the 4-position of the aminothiazole moiety may play a role in its interaction with its targets .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the reported biological activities of thiazole derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-1-naphthamide typically involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the reaction of the thiazole derivative with 1-naphthoyl chloride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-isopropylphenyl)thiazol-2-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the substituents introduced.
Scientific Research Applications
N-(4-(4-isopropylphenyl)thiazol-2-yl)-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Studied for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-methylphenyl)thiazol-2-yl)-1-naphthamide
- N-(4-(4-chlorophenyl)thiazol-2-yl)-1-naphthamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-1-naphthamide
Uniqueness
N-(4-(4-isopropylphenyl)thiazol-2-yl)-1-naphthamide is unique due to the presence of the isopropyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-15(2)16-10-12-18(13-11-16)21-14-27-23(24-21)25-22(26)20-9-5-7-17-6-3-4-8-19(17)20/h3-15H,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQLQIIYGSSZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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